molecular formula C13H13NO2 B271528 N-(furan-2-ylmethyl)-3-methylbenzamide

N-(furan-2-ylmethyl)-3-methylbenzamide

Cat. No.: B271528
M. Wt: 215.25 g/mol
InChI Key: ALHHMPRUZZNJEH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(furan-2-ylmethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a furan ring and a benzamide structure, which contribute to its pharmacological properties. The molecular formula is C12H13NOC_{12}H_{13}NO, with a molecular weight of approximately 201.24 g/mol. The presence of the furan moiety is significant as it is known to enhance biological activity through various mechanisms.

Biological Activity

1. Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects. These properties are hypothesized to arise from its ability to interact with specific biological targets involved in pain pathways and inflammatory processes.

  • Mechanism of Action : The compound likely interacts with enzymes and receptors associated with inflammation, potentially inhibiting their activity. This interaction could modulate signaling pathways related to pain perception and inflammatory responses.

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into how modifications can enhance or alter activity:

Compound NameStructure FeaturesBiological Activity
N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamideBromine substitutionPotentially enhanced antimicrobial properties
N-(furan-2-ylmethyl)-4-chloro-3-methylbenzamideChlorine substitutionMay exhibit different reactivity
N-(furan-2-ylmethyl)-4-nitrobenzamideNitro group substitutionIncreased reactivity due to electron-withdrawing effect

This table illustrates how variations in the substituents on the benzamide ring can impact the compound's biological profile.

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies have been conducted to evaluate the anti-inflammatory effects of this compound on various cell lines. Results demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to specific protein targets involved in inflammation. These studies indicated favorable interactions with cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that incorporate furan derivatives into benzamide structures. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction time .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Pharmacokinetic Studies : To understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methylbenzamide

InChI

InChI=1S/C13H13NO2/c1-10-4-2-5-11(8-10)13(15)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

ALHHMPRUZZNJEH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CO2

solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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